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Compound of Interest

Compound Name: Tetrakis(dimethoxyboryl)methane

Cat. No.: B091650

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR)
spectroscopic data for tetrakis(dimethoxyboryl)methane, with the systematic name
octamethyl methanetetrayltetraboronate. This compound, with the chemical formula
C[B(OMe)2)4], serves as a valuable synthetic intermediate. This document collates available
NMR data, details experimental protocols for its synthesis, and presents visualizations to aid in
understanding its structure and handling.

Spectroscopic Data Summary

The following tables summarize the quantitative NMR spectroscopic data for
tetrakis(dimethoxyboryl)methane.

IH NMR (Proton NMR)

Chemical Shift () Multiplicity Integration Assignment

-OCHs (Methoxy

~3.6 ppm Singlet 24H
protons)

13C NMR (Carbon NMR)
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Chemical Shift (8) Assignment Notes
The signal for the methoxy
~53-56 ppm -OCHs (Methoxy carbons) carbons is expected in this

region.

C[B(OMe)2]a (Central

quaternary carbon)

Not Observed

The central carbon atom
directly bonded to four boron
atoms is typically not observed
due to quadrupolar relaxation

induced by the boron nuclei.[1]

1B NMR (Boron-11 NMR)

Chemical Shift () Multiplicity Solvent

Reference

30.6 ppm Singlet CCla

BFs-Et20

Key Visualizations
Molecular Structure

The following diagram illustrates the tetrahedral arrangement of the dimethoxyboryl groups

around a central carbon atom.

Caption: Molecular structure of C[B(OMe)z]a.

Experimental Workflow

This diagram outlines the general synthetic and analytical procedure for

tetrakis(dimethoxyboryl)methane.

Caption: Synthetic and analytical workflow.

Experimental Protocols

Synthesis of Tetrakis(dimethoxyboryl)methane
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The synthesis of tetrakis(dimethoxyboryl)methane was first reported by Castle and Matteson

in 1969. The procedure generally involves the reaction of carbon tetrachloride with a lithium

dispersion and chlorodimethoxyborane in a suitable solvent like tetrahydrofuran (THF). The

chlorodimethoxyborane is typically prepared in situ.

Materials:

Carbon tetrachloride (CCla)

Lithium metal (as a dispersion)

Trimethyl borate (B(OMe)s3)

Boron trichloride (BCls)

Tetrahydrofuran (THF), anhydrous

Procedure:

Preparation of Chlorodimethoxyborane (CIB(OMe)z2): In a flame-dried, multi-neck flask
equipped with a stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g.,
nitrogen or argon), an equimolar mixture of trimethyl borate and boron trichloride is prepared
in anhydrous THF. The reaction is typically performed at low temperatures (e.g., -78 °C) and
then allowed to warm, forming chlorodimethoxyborane in situ.

Main Reaction: To a stirred suspension of lithium metal dispersion in anhydrous THF, the
solution of chlorodimethoxyborane is added.

A solution of carbon tetrachloride in THF is then added dropwise to the reaction mixture,
maintaining a controlled temperature.

The reaction mixture is stirred for a specified period, as outlined in the original literature, to
ensure the completion of the reaction.

Workup and Purification: The reaction is quenched, and the lithium salts are removed by
filtration under an inert atmosphere.

The solvent (THF) is removed from the filtrate under reduced pressure.
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e The crude product is then purified. A common and effective method for purification is slow
sublimation under vacuum, which yields the crystalline product.

NMR Sample Preparation and Acquisition

e General Protocol: Samples for NMR analysis are prepared by dissolving a small amount of
the purified tetrakis(dimethoxyboryl)methane in a suitable deuterated solvent. Given the
compound's structure, solvents such as deuterated chloroform (CDCIs) or carbon
tetrachloride (CCl4) are appropriate.

e 1H NMR: A standard proton NMR experiment is conducted. A single peak is expected for the
chemically equivalent methoxy protons.

e 13C NMR: A proton-decoupled 3C NMR experiment is performed. Due to the low natural
abundance of 13C and the quadrupolar relaxation effects from the four neighboring boron
atoms, a high number of scans may be required. Even so, the central quaternary carbon is
unlikely to be observed.

e 1B NMR: A boron-11 NMR spectrum is acquired. This is a highly effective technique for
characterizing organoboron compounds. A single resonance is expected due to the
symmetrical nature of the molecule. The spectrum is typically referenced to an external
standard such as BFs-Et20.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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